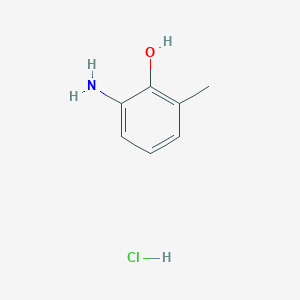

2-Amino-6-methylphenol hydrochloride

Descripción general

Descripción

2-Amino-6-methylphenol hydrochloride is an organic compound with the molecular formula C7H10ClNO. It is a derivative of phenol, characterized by the presence of an amino group at the second position and a methyl group at the sixth position on the benzene ring, along with a hydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methylphenol hydrochloride typically involves the nitration of 2-methylphenol (o-cresol) followed by reduction and subsequent conversion to the hydrochloride salt. The nitration process introduces a nitro group at the ortho position relative to the methyl group. This is followed by reduction using common reducing agents such as iron and hydrochloric acid or catalytic hydrogenation to convert the nitro group to an amino group. Finally, the amino compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-6-methylphenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can further modify the amino group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Various reduced forms of the amino group.

Substitution: Halogenated or nitrated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Scientific Research Applications

2-Amino-6-methylphenol hydrochloride has diverse applications in scientific research, which can be categorized as follows:

Chemistry

- Intermediate in Synthesis : It serves as an intermediate in the production of dyes, pigments, and other organic compounds. Its derivatives are used to synthesize complex organic molecules due to their reactive functional groups.

Biology

- Biochemical Pathways : The compound has demonstrated potential in inhibiting ferroptosis, a regulated form of cell death associated with oxidative stress. It interacts with enzymes involved in lipid metabolism, particularly inhibiting lipoxygenases, thus preventing lipid peroxide accumulation.

- Antioxidant Properties : Research indicates that it activates the Nrf2 signaling pathway, enhancing cellular antioxidant responses by upregulating genes responsible for detoxifying reactive oxygen species.

Medicine

- Therapeutic Potential : Ongoing research is exploring its role in drug development targeting specific biochemical pathways related to oxidative stress and inflammation. Its ability to modulate gene expression related to antioxidant defenses positions it as a candidate for therapeutic interventions in diseases characterized by oxidative damage.

Industrial Applications

- Production of Industrial Chemicals : The compound is utilized in the manufacturing of various industrial chemicals and materials, contributing to sectors such as plastics and coatings.

Data Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for dyes and organic compounds | Used in synthesis processes due to reactivity |

| Biology | Inhibitor of ferroptosis | Prevents lipid peroxide accumulation; activates Nrf2 pathway |

| Medicine | Potential therapeutic agent | Modulates oxidative stress response; ongoing drug development research |

| Industry | Production of industrial chemicals | Contributes to manufacturing processes in various sectors |

Case Study 1: Inhibition of Ferroptosis

A study investigated the effects of this compound on cell viability under oxidative stress conditions. Results indicated a significant reduction in lipid peroxides in treated cells compared to controls, suggesting its efficacy as a protective agent against ferroptosis.

Case Study 2: Antioxidant Activity

In vitro experiments demonstrated that treatment with this compound led to increased expression of antioxidant enzymes such as superoxide dismutase and catalase, highlighting its role in enhancing cellular defense mechanisms against oxidative damage.

Mecanismo De Acción

The mechanism of action of 2-Amino-6-methylphenol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the benzene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activities, receptor binding, and other cellular processes, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4-methylphenol: Similar structure but with the amino group at the fourth position.

2-Amino-5-methylphenol: Similar structure but with the amino group at the fifth position.

2-Amino-3-methylphenol: Similar structure but with the amino group at the third position.

Uniqueness

2-Amino-6-methylphenol hydrochloride is unique due to the specific positioning of the amino and methyl groups, which influences its chemical reactivity and biological activity. The presence of the hydrochloride salt also enhances its solubility and stability, making it suitable for various applications.

Actividad Biológica

Overview

2-Amino-6-methylphenol hydrochloride, with the molecular formula C7H10ClNO, is an organic compound known for its diverse applications in chemistry, biology, and medicine. This compound features an amino group at the second position and a methyl group at the sixth position on the benzene ring, which contributes to its biological activity. Recent studies have highlighted its role in inhibiting ferroptosis, a regulated form of cell death associated with oxidative stress.

The primary biological activity of this compound revolves around its interaction with various biochemical pathways:

- Inhibition of Ferroptosis : This compound has been shown to inhibit RSL-3-induced ferroptosis by preventing the accumulation of lipid peroxides in cells. It achieves this by modulating the activity of lipoxygenases, enzymes that catalyze the oxidation of polyunsaturated fatty acids to lipid hydroperoxides. By inhibiting these enzymes, this compound protects cells from oxidative damage and cell death.

- Activation of Nrf2 Signaling Pathway : The compound activates the Nrf2 signaling pathway, which is crucial for the cellular antioxidant response. This activation leads to the upregulation of genes responsible for detoxifying reactive oxygen species (ROS) and maintaining redox homeostasis.

Cellular Effects

Research indicates that this compound significantly influences various cellular processes:

- Cell Signaling and Gene Expression : The compound modulates cell signaling pathways and gene expression related to oxidative stress and inflammation. This modulation enhances cellular resistance to oxidative stress.

- Stability and Temporal Effects : In laboratory settings, this compound exhibits good stability under standard conditions. Its inhibitory effects on lipoxygenases and activation of Nrf2 remain effective for several hours in vitro.

Dosage Effects in Animal Models

Studies involving animal models have demonstrated that the biological effects of this compound are dose-dependent:

- Low Doses : At low concentrations, it effectively inhibits ferroptosis and reduces oxidative stress without significant toxicity.

- Higher Doses : Increased doses may lead to adverse effects, including alterations in hematological parameters and organ weights as observed in various toxicity studies .

Research Applications

The potential applications of this compound span several fields:

| Field | Application |

|---|---|

| Chemistry | Intermediate in synthesizing dyes, pigments, and other organic compounds. |

| Biology | Investigated for antimicrobial and antioxidant properties. |

| Medicine | Ongoing research into therapeutic applications targeting specific biochemical pathways. |

| Industry | Used in producing various industrial chemicals and materials. |

Case Studies

- Ferroptosis Inhibition Study : A study demonstrated that derivatives of this compound effectively inhibited ferroptosis in cultured cells by reducing lipid peroxide accumulation.

- Toxicological Assessment : In a chronic toxicity study on rats, various doses were administered, revealing significant alterations in liver and kidney weights at higher concentrations without notable histopathological changes .

- Mutagenicity Testing : The Ames test indicated mutagenic properties in specific bacterial strains when exposed to high concentrations of 2-amino-5-methylphenol (a related compound), suggesting a need for caution regarding its use .

Propiedades

IUPAC Name |

2-amino-6-methylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c1-5-3-2-4-6(8)7(5)9;/h2-4,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBHCHHFJWXIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501012 | |

| Record name | 2-Amino-6-methylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78886-51-8 | |

| Record name | NSC50753 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-methylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.